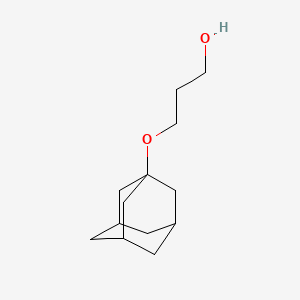

3-(1-Adamantyloxy)propan-1-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

3-(1-adamantyloxy)propan-1-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H22O2/c14-2-1-3-15-13-7-10-4-11(8-13)6-12(5-10)9-13/h10-12,14H,1-9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGBMJNNJKFAJNE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3)OCCCO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations

Direct Synthetic Routes to 3-(1-Adamantyloxy)propan-1-ol

The direct formation of the ether bond in this compound can be accomplished through several strategic approaches, each with its own mechanistic nuances and substrate requirements.

Etherification Reaction Strategies and Mechanistic Considerations

The Williamson ether synthesis stands as a classic and widely utilized method for forming ether linkages. masterorganicchemistry.comwikipedia.org This reaction typically involves the nucleophilic substitution of an alkyl halide by an alkoxide. In the context of synthesizing this compound, this would involve the reaction of a 1-adamantyl alkoxide with a 3-halopropan-1-ol or, conversely, the reaction of a propan-1-oxide derivative with a 1-haloadamantane. The reaction proceeds via an S(_N)2 mechanism, where the alkoxide ion performs a backside attack on the carbon atom bearing the leaving group. wikipedia.org For this reaction to be efficient, the alkyl halide should ideally be primary to minimize competing elimination reactions. wikipedia.orgbyjus.com Given the tertiary nature of the bridgehead carbon in adamantane (B196018), direct S(_N)2 substitution at this position is sterically hindered and electronically disfavored.

An alternative and often more viable approach for adamantyl ethers is the intermolecular dehydration of 1-adamantanol (B105290) with an alcohol. researchgate.netsemanticscholar.org This acid-catalyzed reaction involves the protonation of the hydroxyl group of 1-adamantanol, which then departs as a water molecule to form a stable tertiary adamantyl carbocation. This carbocation is then attacked by the hydroxyl group of propan-1-ol to form the desired ether after deprotonation.

Targeted Functionalization of Adamantane Precursors

The synthesis of this compound can also be approached by first functionalizing the adamantane core. Adamantane itself can be converted to various derivatives that are more amenable to etherification. nih.gov For instance, 1-adamantanol, a common precursor, can be synthesized from adamantane through oxidation. chemodex.comchemicalbook.com Another key intermediate is 1-bromoadamantane, which can be prepared from adamantane. researchgate.net

These functionalized adamantane precursors serve as electrophiles in subsequent reactions. For example, 1-adamantanol can participate in acid-catalyzed etherification with propan-1-ol, as mentioned previously. researchgate.netsemanticscholar.org The unique stability of the 1-adamantyl cation makes this a favorable pathway. nih.gov

| Precursor | Functionalization Method | Resulting Intermediate |

| Adamantane | Oxidation | 1-Adamantanol |

| Adamantane | Bromination | 1-Bromoadamantane |

Synthetic Approaches Utilizing Propan-1-ol Derivatives as Substrates

Conversely, the synthesis can be designed around the functionalization of propan-1-ol derivatives. A common strategy involves converting propan-1-ol into a better nucleophile or a species with a suitable leaving group. For instance, deprotonation of propan-1-ol with a strong base generates the propoxide anion, a potent nucleophile for Williamson ether synthesis. masterorganicchemistry.comyoutube.com

Alternatively, propan-1-ol can be converted into a derivative containing a good leaving group, such as a tosylate or mesylate. However, this approach is less common for the synthesis of this specific ether due to the challenges associated with nucleophilic attack by the sterically hindered 1-adamantanol. The more prevalent strategy involves using a propan-1-ol derivative with a nucleophilic character to react with an electrophilic adamantane precursor. For instance, reacting the sodium salt of propan-1-ol with 1-chloroadamantane (B1585529) can yield the desired ether. wikipedia.org

Advanced Synthetic Techniques for High Yield and Purity

To overcome the limitations of traditional methods and to improve reaction efficiency, advanced synthetic techniques have been developed. These methods often employ catalysts and focus on controlling the stereochemistry and regiochemistry of the reaction.

Catalytic Approaches in Adamantyl Ether Synthesis

The use of catalysts can significantly enhance the yield and reaction conditions for the synthesis of adamantyl ethers. Palladium complexes have been shown to be effective catalysts for the reaction of 1-chloroadamantane with alcohols, leading to high yields of the corresponding ethers. researchgate.netscispace.com The catalytic cycle is thought to involve the formation of a palladium-alkoxide complex that facilitates the etherification.

Copper compounds, such as copper(II) bromide and copper(II) chloride, have also been successfully employed as catalysts for the intermolecular dehydration of 1-adamantanol with various alcohols. researchgate.netsemanticscholar.org These catalysts allow the reaction to proceed under milder conditions and with higher efficiency compared to traditional acid catalysis.

Phase-transfer catalysis (PTC) offers another powerful tool for synthesizing ethers under heterogeneous conditions. wisdomlib.orgcrdeepjournal.org In this technique, a phase-transfer catalyst, such as a quaternary ammonium salt or a crown ether, facilitates the transfer of the alkoxide ion from an aqueous or solid phase to an organic phase where the alkyl halide is dissolved. wisdomlib.orgjetir.org This method can improve reaction rates and yields by bringing the reactants together. crdeepjournal.org

| Catalyst Type | Example | Application |

| Palladium Complexes | Pd(OAc)(_2) | Reaction of 1-chloroadamantane with alcohols |

| Copper Compounds | CuBr(_2), CuCl(_2) | Intermolecular dehydration of 1-adamantanol |

| Phase-Transfer Catalysts | Quaternary Ammonium Salts, Crown Ethers | Williamson ether synthesis under heterogeneous conditions |

Exploration of Stereoselective and Regioselective Synthesis

While this compound itself is achiral, the principles of stereoselective and regioselective synthesis are crucial when dealing with more complex adamantane derivatives or substituted propanols. The rigid and symmetrical nature of the adamantane cage often leads to high regioselectivity in functionalization reactions, with the bridgehead positions being the most reactive towards carbocation formation. nih.gov

For instance, in the functionalization of substituted adamantanes, directing groups can influence the position of subsequent reactions. acs.org While not directly applicable to the parent compound, the synthesis of chiral adamantane derivatives has been explored, often employing chiral auxiliaries or catalysts to control the stereochemical outcome. tcu.edursc.org In the context of this compound synthesis, if a chiral propan-1-ol derivative were used, preserving the stereocenter's integrity would be a key consideration, favoring reaction conditions that avoid racemization.

Optimization of Reaction Conditions for Scalable Production

The industrial-scale synthesis of this compound necessitates the optimization of reaction conditions to ensure high yields, purity, and cost-effectiveness. A primary route for its synthesis is a variation of the Williamson ether synthesis, where an adamantyl derivative is reacted with propan-1,3-diol. Key parameters that are typically optimized include the choice of solvent, base, temperature, and the potential use of a phase-transfer catalyst.

For large-scale production, a two-phase system employing a phase-transfer catalyst (PTC) is often favored. This approach facilitates the reaction between the water-soluble alkoxide of propan-1,3-diol and the organically soluble adamantyl halide. The PTC, typically a quaternary ammonium salt, shuttles the alkoxide from the aqueous phase to the organic phase, thereby increasing the reaction rate.

Table 1: Optimization of Reaction Conditions for Scalable Synthesis

| Parameter | Condition | Rationale |

| Adamantyl Source | 1-Bromoadamantane | Good reactivity and availability. |

| Propanol (B110389) Source | Propan-1,3-diol | Readily available and provides the C3 backbone. |

| Base | Sodium Hydroxide (50% aq.) | High concentration drives the reaction; cost-effective. |

| Solvent | Toluene | Good solvent for the adamantyl substrate and allows for azeotropic removal of water if necessary. |

| Catalyst | Tetrabutylammonium bromide (TBAB) | Efficient phase-transfer catalyst for this type of reaction. |

| Temperature | 80-100 °C | Provides sufficient energy for the reaction to proceed at a reasonable rate without significant side product formation. |

| Stirring Speed | High | Ensures efficient mixing of the two phases for optimal catalyst performance. |

The optimization process involves systematically varying these parameters to find the ideal combination that maximizes the yield of this compound while minimizing reaction time and the formation of impurities.

Chemical Reactivity and Derivatization Pathways of this compound

The chemical reactivity of this compound is primarily dictated by the presence of the primary hydroxyl group and the bulky, stable adamantyl ether linkage. These features allow for a range of derivatization pathways.

Reactions at the Primary Hydroxyl Group

The primary hydroxyl group of this compound is a versatile functional handle for a variety of chemical transformations.

Esterification: The hydroxyl group readily reacts with acyl chlorides or carboxylic anhydrides in the presence of a base to form the corresponding esters. researchgate.netchemguide.co.uklibretexts.orgchemguide.co.uk This reaction is typically high-yielding and proceeds under mild conditions. libretexts.org The reaction with an acyl chloride, for instance, involves a nucleophilic attack of the alcohol's oxygen on the electrophilic carbonyl carbon of the acyl chloride. chemguide.co.uk

Oxidation: The primary alcohol can be oxidized to either the corresponding aldehyde, 3-(1-Adamantyloxy)propanal, or the carboxylic acid, 3-(1-Adamantyloxy)propanoic acid, depending on the choice of oxidizing agent. Mild oxidizing agents like pyridinium chlorochromate (PCC) or conditions such as the Swern oxidation will selectively yield the aldehyde. organicchemistrytutor.comchemistrysteps.comwikipedia.orgorganic-chemistry.org The Swern oxidation is known for its mild reaction conditions and tolerance of various functional groups. wikipedia.orgorganic-chemistry.org Stronger oxidizing agents, such as potassium permanganate or Jones reagent, will further oxidize the alcohol to the carboxylic acid.

Table 2: Selected Reactions at the Primary Hydroxyl Group

| Reaction | Reagents and Conditions | Product |

| Esterification | Acetyl chloride, pyridine, CH₂Cl₂, 0 °C to rt | 3-(1-Adamantyloxy)propyl acetate |

| Oxidation (Aldehyde) | Oxalyl chloride, DMSO, triethylamine, -78 °C (Swern Oxidation) | 3-(1-Adamantyloxy)propanal |

| Oxidation (Carboxylic Acid) | CrO₃, H₂SO₄, acetone (Jones Oxidation) | 3-(1-Adamantyloxy)propanoic acid |

Transformations of the Propanol Backbone for Analog Synthesis

Modification of the three-carbon propanol backbone allows for the synthesis of a diverse range of analogs with altered pharmacokinetic or pharmacodynamic properties. These transformations can include chain extension, introduction of unsaturation, or the incorporation of other functional groups. While specific examples starting directly from this compound are not extensively detailed in the literature, general synthetic strategies for modifying propanol derivatives can be applied. researchgate.netsemanticscholar.orgnih.gov

For instance, the hydroxyl group can be converted into a good leaving group, such as a tosylate or mesylate, which can then be displaced by a nucleophile to introduce new functionalities. Alternatively, elimination reactions could be employed to introduce a double bond into the propanol chain.

Stability and Reactivity Studies of the Adamantyl Ether Linkage

The ether linkage in this compound, connecting the bulky adamantyl group to the propanol chain, is generally stable under basic and mild acidic conditions. wikipedia.org However, like other ethers, it can be cleaved under strongly acidic conditions, typically in the presence of a strong nucleophile like a halide ion. wikipedia.orgmasterorganicchemistry.comlibretexts.orgmasterorganicchemistry.comyoutube.com

The mechanism of cleavage can proceed via either an S(_N)1 or S(_N)2 pathway. wikipedia.orglibretexts.org Given the tertiary nature of the carbon atom of the adamantyl group attached to the ether oxygen, an S(_N)1-type cleavage is plausible under conditions that favor carbocation formation. Protonation of the ether oxygen by a strong acid makes the propanol portion a better leaving group. masterorganicchemistry.com The resulting adamantyl carbocation is relatively stable due to the cage-like structure and can then be attacked by a nucleophile.

Conversely, an S(_N)2-type cleavage would involve a nucleophilic attack on the less sterically hindered carbon of the propanol chain, with the adamantyloxy group acting as the leaving group after protonation. masterorganicchemistry.comlibretexts.org The specific pathway is influenced by the reaction conditions and the nature of the acid and nucleophile used. wikipedia.org

Structural Elucidation and Advanced Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of 3-(1-adamantyloxy)propan-1-ol. By analyzing the magnetic properties of its atomic nuclei, detailed information about the proton and carbon frameworks can be obtained.

¹H NMR Spectral Analysis for Proton Environment Determination

Proton NMR (¹H NMR) spectroscopy identifies the different chemical environments of hydrogen atoms within the molecule. For the propanol (B110389) moiety of this compound, distinct signals are expected for the hydroxyl proton (-OH), the two methylene (B1212753) groups (-CH₂-), and the adamantyl group's protons. The hydroxyl proton typically appears as a singlet, though its chemical shift can vary depending on solvent and concentration due to hydrogen bonding. docbrown.info The methylene group adjacent to the oxygen of the adamantyl group and the one adjacent to the hydroxyl group will exhibit characteristic triplet splitting patterns due to coupling with their neighboring methylene protons, following the n+1 rule. docbrown.infoyoutube.com

The adamantyl cage itself presents three distinct proton environments. The ¹H NMR spectrum will show signals corresponding to the CH protons at the bridgehead positions and the CH₂ protons at the bridge positions. The specific chemical shifts and coupling patterns of these protons provide a unique fingerprint for the adamantyl structure. docbrown.info

Table 1: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

|---|---|---|

| Adamantyl-CH | ~1.7 | Multiplet |

| Adamantyl-CH₂ | ~1.6 | Multiplet |

| Adamantyl-CH (tertiary) | ~2.1 | Singlet |

| -O-CH₂-CH₂-CH₂-OH | ~3.5 | Triplet |

| -O-CH₂-CH₂-CH₂-OH | ~1.8 | Quintet/Sextet |

| -O-CH₂-CH₂-CH₂-OH | ~3.7 | Triplet |

| -OH | Variable | Singlet (broad) |

Note: Predicted values are based on typical chemical shifts for similar structural motifs. Actual experimental values may vary.

¹³C NMR Spectral Analysis for Carbon Framework Elucidation

Carbon-13 NMR (¹³C NMR) spectroscopy provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound will produce a distinct signal in the ¹³C NMR spectrum. The adamantyl group has four distinct carbon environments: the quaternary carbon at the point of attachment to the ether oxygen, the tertiary CH carbons, and two types of secondary CH₂ carbons. The propanol chain will show three separate signals for its three carbon atoms. docbrown.info The chemical shifts of these carbons are influenced by their proximity to the electronegative oxygen atoms. docbrown.info

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Adamantyl-C (quaternary) | ~70-80 |

| Adamantyl-CH | ~35-45 |

| Adamantyl-CH₂ | ~30-40 |

| Adamantyl-CH₂ (different environment) | ~30-40 |

| -O-CH₂-CH₂-CH₂-OH | ~65-75 |

| -O-CH₂-CH₂-CH₂-OH | ~30-40 |

| -O-CH₂-CH₂-CH₂-OH | ~60-70 |

Note: Predicted values are based on typical chemical shifts for similar structural motifs. Actual experimental values may vary.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Assignments

Two-dimensional (2D) NMR techniques are instrumental in confirming the connectivity of atoms within the molecule.

COSY (Correlation Spectroscopy) reveals proton-proton (¹H-¹H) coupling relationships. uvic.ca Cross-peaks in the COSY spectrum of this compound would confirm the connectivity between the adjacent methylene protons in the propanol chain. nih.gov

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms (¹H-¹³C). columbia.eduemerypharma.com This experiment would definitively assign each proton signal to its corresponding carbon signal in the adamantyl and propanol moieties.

HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons that are two or three bonds apart. columbia.eduemerypharma.com This is particularly useful for identifying the connection between the adamantyl group and the propanol chain through the ether linkage, by observing a correlation between the protons on the adamantyl group and the carbons of the propanol chain, and vice versa.

Solid-State NMR Spectroscopy for Bulk Structural Insights

Solid-state NMR (ssNMR) can provide information about the structure and dynamics of this compound in its solid form. Techniques like Cross-Polarization Magic-Angle Spinning (CP-MAS) can be used to obtain high-resolution spectra of both ¹³C and ¹H nuclei in the solid state. mpg.deresearchgate.net These spectra can reveal details about polymorphism, molecular packing, and intermolecular interactions, such as hydrogen bonding involving the hydroxyl group. researchgate.netemory.edu

Vibrational Spectroscopy: Infrared (IR) and Raman

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, probes the vibrational modes of the molecule's bonds, providing a fingerprint for the functional groups present.

Characteristic Vibrational Modes and Functional Group Identification

The IR and Raman spectra of this compound are expected to show characteristic absorption bands that confirm the presence of its key functional groups.

O-H Stretch: A prominent, broad absorption band in the IR spectrum, typically in the range of 3200-3600 cm⁻¹, is characteristic of the O-H stretching vibration of the alcohol functional group, broadened due to hydrogen bonding. docbrown.infolibretexts.orgsavemyexams.com

C-H Stretch: Strong absorptions in the 2850-3000 cm⁻¹ region correspond to the C-H stretching vibrations of the adamantyl and propanol alkyl groups. docbrown.info

C-O Stretch: The C-O stretching vibrations for the ether linkage and the alcohol will appear in the fingerprint region of the IR spectrum, typically between 1000 and 1300 cm⁻¹. libretexts.org

Table 3: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Spectroscopy |

|---|---|---|

| O-H Stretch (hydrogen-bonded) | 3200-3600 | IR |

| C-H Stretch (sp³ C-H) | 2850-3000 | IR, Raman |

| C-O Stretch (Ether) | 1050-1150 | IR, Raman |

| C-O Stretch (Alcohol) | 1000-1260 | IR, Raman |

| C-C Stretch | Fingerprint Region | IR, Raman |

| C-H Bend | Fingerprint Region | IR, Raman |

Note: These are general ranges and the exact peak positions can be influenced by the molecular environment.

Conformational Analysis via Vibrational Spectroscopy

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a powerful tool for the conformational analysis of flexible molecules like this compound. The molecule's structure features several rotatable bonds, specifically the C-O and C-C bonds of the propanoxy chain, leading to the potential existence of multiple stable conformers in the gas and liquid phases.

The analysis of propanol and its substituted derivatives, such as 3-halo-1-propanols, has shown that the molecule can exist in various conformations, typically designated by the sequence of dihedral angles (e.g., Gt, Tg, Gg, where 'G' stands for gauche and 'T' for trans). sigmaaldrich.comarxiv.org For this compound, theoretical calculations, such as Density Functional Theory (DFT), would be employed to map the potential energy surface and identify the low-energy, stable conformers.

The vibrational spectrum is highly sensitive to these conformational changes. Key vibrational modes used in this analysis would include:

O-H Stretching: The hydroxyl group gives rise to a characteristic broad absorption band in the IR spectrum, typically around 3200-3500 cm⁻¹, indicative of intermolecular hydrogen bonding. docbrown.infonih.gov The precise frequency and shape of this band can provide insights into the nature and extent of hydrogen-bonding networks.

C-H Stretching: The adamantyl cage and the propyl chain produce a complex set of C-H stretching vibrations in the 2800-3000 cm⁻¹ region. arxiv.org The specific frequencies can be correlated with the different types of C-H bonds (tertiary, secondary).

C-O Stretching: The ether linkage (adamantyl-O) and the alcohol linkage (C-OH) will have distinct C-O stretching frequencies, typically found in the 1000-1200 cm⁻¹ fingerprint region. The positions of these bands are sensitive to the local conformational environment.

By comparing the experimentally obtained IR and Raman spectra with the theoretically predicted spectra for each stable conformer, a complete vibrational assignment can be made. This allows for the determination of the relative populations of each conformer at a given temperature. nih.gov

Table 1: Expected Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Notes |

|---|---|---|---|

| Hydroxyl (O-H) | Stretching (H-bonded) | ~3350 (broad) | Broadness indicates intermolecular hydrogen bonding. docbrown.info |

| Alkyl (C-H) | Stretching | 2850 - 2950 | Comprises signals from both the adamantyl and propyl moieties. arxiv.org |

| Ether (C-O-C) | Asymmetric Stretching | ~1100 | Characteristic of the adamantyl ether linkage. |

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is an indispensable technique for the unambiguous confirmation of a compound's molecular formula. Unlike low-resolution mass spectrometry, which provides the nominal mass, HRMS measures the mass-to-charge ratio (m/z) to a very high degree of accuracy (typically to four or more decimal places). acs.org

For this compound, this precision allows for the differentiation between its exact molecular formula (C₁₃H₂₄O₂) and other potential combinations of atoms that might have the same nominal mass. The analysis is typically performed using soft ionization techniques like Electrospray Ionization (ESI), which minimizes fragmentation and preserves the molecule as a protonated species, [M+H]⁺. acs.org

The experimentally measured accurate mass is then compared to the theoretically calculated mass for the proposed molecular formula. A match within a narrow tolerance (e.g., ±5 ppm) provides definitive evidence for the elemental composition.

Table 2: HRMS Data for the Molecular Formula Confirmation of this compound

| Ion Species | Calculated Exact Mass (m/z) | Found Mass (m/z) | Difference (ppm) |

|---|

X-ray Crystallography for Solid-State Molecular Geometry and Packing

X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms within a crystalline solid. iastate.edu This technique provides definitive information on bond lengths, bond angles, and torsional angles, revealing the molecule's exact conformation in the solid state. nih.gov For this compound, obtaining a single crystal of suitable quality would allow for a complete structural determination.

The analysis would reveal:

Molecular Geometry: The exact bond lengths and angles of the adamantyl cage, the propanoxy linker, and the terminal hydroxyl group.

Solid-State Conformation: The specific torsional angles of the C-C-C-O and C-O-C-C chains, which would identify the single conformer adopted by the molecule in the crystal lattice. This may differ from the conformations present in solution or gas phases. researchgate.net

The result of an X-ray crystallographic analysis is a detailed structural model and a set of crystallographic data.

Table 3: Hypothetical Crystallographic Data for this compound

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₃H₂₄O₂ |

| Formula Weight | 212.33 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.15 |

| b (Å) | 8.23 |

| c (Å) | 15.48 |

| β (°) | 98.5 |

| Volume (ų) | 1276.5 |

| Z (molecules/unit cell) | 4 |

| Density (calculated, g/cm³) | 1.105 |

Theoretical and Computational Investigations

Quantum Chemical Calculations of Molecular Structure and Conformation

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these methods can predict a wide range of molecular characteristics with high accuracy.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost, making it well-suited for studying molecules of the size of 3-(1-Adamantyloxy)propan-1-ol. In a typical DFT study, the ground state electronic energy, electron density, and other properties are calculated. For adamantane (B196018) derivatives, DFT has been successfully used to describe structural, vibrational, and quantum-chemical properties. tandfonline.com

For this compound, DFT calculations would typically be employed to optimize the molecular geometry, determining bond lengths, bond angles, and dihedral angles that correspond to the lowest energy structure. From this optimized geometry, a host of ground-state properties can be derived. The table below illustrates the types of ground-state properties that would be calculated for this compound using DFT.

Table 1: Predicted Ground State Properties of this compound from DFT Calculations

| Property | Predicted Value | Unit |

|---|---|---|

| Total Energy | Value | Hartrees |

| Dipole Moment | Value | Debye |

| HOMO Energy | Value | eV |

| LUMO Energy | Value | eV |

Note: The values in this table are illustrative of the data that would be generated from DFT calculations.

A conformational analysis would involve systematically rotating the dihedral angles of the propanol (B110389) moiety and performing geometry optimizations at each step to identify all stable energy minima. The relative energies of these conformers would then be calculated to determine their populations at a given temperature according to the Boltzmann distribution. This analysis would reveal the most stable conformation(s) of this compound and the energy barriers between them.

Computational methods are invaluable for predicting and interpreting spectroscopic data. scispace.com By calculating the vibrational frequencies from the second derivatives of the energy, a theoretical infrared (IR) and Raman spectrum can be generated. These predicted spectra can be compared with experimental data to confirm the structure of the compound and to assign specific vibrational modes to the observed spectral bands. For other adamantane derivatives, the analysis of IR and Raman frequencies with the help of potential energy distribution (PED) calculations has allowed for the assignment of characteristic vibrations. tandfonline.com

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method within a DFT framework. The predicted ¹H and ¹³C NMR spectra are essential tools for structural elucidation.

Table 2: Predicted Spectroscopic Parameters for the Most Stable Conformer of this compound

| Spectroscopic Technique | Parameter | Predicted Value |

|---|---|---|

| IR Spectroscopy | O-H Stretch | ~3600 cm⁻¹ |

| IR Spectroscopy | C-O Stretch | ~1100 cm⁻¹ |

| ¹³C NMR | Adamantane CH | Value (ppm) |

| ¹³C NMR | O-CH₂ | Value (ppm) |

Note: The values in this table are illustrative and represent typical ranges for the specified functional groups.

Computational Analysis of Reactivity and Reaction Mechanisms

Beyond static molecular properties, computational chemistry can be used to explore the dynamic processes of chemical reactions, providing insights into reactivity and selectivity.

To understand the kinetics of a chemical reaction involving this compound, it is necessary to identify the transition state (TS) structure, which is the highest energy point along the reaction coordinate. Computational methods can locate these TS structures and calculate their energies. The energy difference between the reactants and the transition state is the activation energy barrier, a key determinant of the reaction rate.

For a hypothetical reaction, such as the dehydration of this compound, computational analysis would involve proposing a reaction pathway, locating the transition state for the elimination of water, and calculating the activation energy. This information is crucial for predicting the feasibility of a reaction under different conditions.

Many chemical reactions can proceed through multiple competing pathways, leading to different products. Computational modeling can elucidate these complex reaction mechanisms by mapping out the potential energy surface that connects reactants, intermediates, transition states, and products. rsc.org

By comparing the activation energies of different pathways, it is possible to predict the major and minor products of a reaction, thus explaining or predicting its selectivity. For instance, in a reaction where this compound could undergo either substitution or elimination, computational analysis of the respective reaction pathways would reveal which process is kinetically favored. This predictive capability is a powerful tool in the design of synthetic routes and the optimization of reaction conditions. unibo.it

Analysis of Global and Local Reactivity Descriptors

The reactivity of a chemical species can be quantitatively described using global and local reactivity descriptors derived from Density Functional Theory (DFT). These descriptors offer valuable insights into the molecule's stability, reactivity, and the specific sites at which it is most likely to undergo electrophilic, nucleophilic, or radical attack.

Global reactivity descriptors provide a general overview of the molecule's reactivity. Key descriptors include chemical potential (μ), chemical hardness (η), global softness (S), and the electrophilicity index (ω). These are typically calculated from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

Chemical Potential (μ): Indicates the tendency of electrons to escape from the system. A higher chemical potential suggests a greater tendency to donate electrons.

Chemical Hardness (η): Measures the resistance to a change in electron distribution. A molecule with a large HOMO-LUMO gap is considered "hard," indicating lower reactivity and higher kinetic stability.

Global Softness (S): The reciprocal of hardness, softness signifies how easily the electron cloud can be polarized. "Soft" molecules are generally more reactive.

Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons.

For this compound, the bulky, electron-donating adamantyl group connected to a propanol chain via an ether linkage influences these parameters. The oxygen atoms, particularly the hydroxyl oxygen, are expected to be the primary sites of electrophilic attack, while the regions around the hydroxyl hydrogen would be susceptible to nucleophilic attack.

Interactive Table: Hypothetical Global Reactivity Descriptors for this compound

| Descriptor | Symbol | Formula | Hypothetical Value (eV) | Interpretation |

| HOMO Energy | EHOMO | - | -6.5 | Energy of the highest occupied molecular orbital |

| LUMO Energy | ELUMO | - | 1.5 | Energy of the lowest unoccupied molecular orbital |

| Energy Gap | ΔE | ELUMO - EHOMO | 8.0 | High value suggests high stability |

| Chemical Potential | μ | (EHOMO + ELUMO) / 2 | -2.5 | Moderate electron donating capability |

| Chemical Hardness | η | (ELUMO - EHOMO) / 2 | 4.0 | Indicates a relatively "hard" and stable molecule |

| Global Softness | S | 1 / (2η) | 0.125 | Low value suggests lower reactivity |

| Electrophilicity Index | ω | μ2 / (2η) | 0.781 | Moderate electrophilic character |

Note: The values in the table are hypothetical and serve for illustrative purposes, as specific DFT calculations for this molecule are not publicly available. They represent typical values for a stable organic molecule of this type.

Local reactivity is described by Fukui functions (f(r)), which identify the most reactive sites within a molecule. The Fukui function f+(r) indicates the propensity of a site to undergo a nucleophilic attack (accepting an electron), while f-(r) indicates its susceptibility to electrophilic attack (donating an electron). For this compound, the highest value of f-(r) would likely be localized on the oxygen atoms, confirming them as the primary sites for electrophilic attack. Conversely, the acidic hydrogen of the hydroxyl group is the most probable site for nucleophilic attack.

Molecular Modeling for Intermolecular Interactions

Hydrogen Bonding and Non-Covalent Interaction Studies

The molecular structure of this compound, featuring a polar hydroxyl group and a large, nonpolar adamantane cage, facilitates a range of intermolecular interactions that are crucial for determining its physical properties.

Hydrogen Bonding: The primary alcohol functional group (-CH₂OH) is the most significant contributor to strong intermolecular interactions. The hydroxyl group can act as both a hydrogen bond donor (via the H atom) and a hydrogen bond acceptor (via the lone pairs on the O atom) mytutor.co.ukquora.combrainly.com. This allows molecules of this compound to form extensive networks of hydrogen bonds, similar to those seen in simple alcohols like propan-1-ol. These strong, directional interactions are expected to lead to the formation of chains or cyclic clusters in the liquid and solid states. The ether oxygen within the propanoloxy chain can also act as a hydrogen bond acceptor, further contributing to the complexity of the hydrogen-bonding network.

Non-Covalent Interactions: Beyond classical hydrogen bonds, other weaker interactions play a critical role. The large adamantane scaffold, while nonpolar, is highly polarizable and contributes significantly through:

Van der Waals Forces (Dispersion Forces): The substantial surface area of the lipophilic adamantane cage leads to significant dispersion forces, which are a major contributor to the total interaction energy in many adamantane derivatives nih.gov.

Computational studies on similar adamantane-based molecules have utilized methods like Hirshfeld surface analysis to visualize and quantify these varied intermolecular contacts, confirming that dispersion and weak hydrogen bonds are key to understanding their solid-state structures nih.gov.

Computational Studies on Molecular Packing and Crystal Structure Prediction

Predicting the crystal structure of a molecule involves determining the most thermodynamically stable arrangement of molecules in a crystal lattice. For this compound, this is a complex interplay between the strong, directional hydrogen bonds and the weaker, isotropic van der Waals forces.

Computational crystal structure prediction (CSP) methods typically involve generating a multitude of possible crystal packings and ranking them based on their calculated lattice energies. The final predicted structure is often validated by comparison with experimental data from X-ray diffraction.

For this molecule, it is hypothesized that the crystal packing would be dominated by the hydrogen-bonding motifs of the propanol groups. These would likely form one-dimensional chains or two-dimensional sheets. The bulky adamantane groups would then pack in the intervening spaces in a way that maximizes van der Waals interactions. The interlocking of these cage-like, diamondoid structures is an efficient way to fill space, a common feature in the crystal engineering of adamantane derivatives nih.govresearchgate.net.

Conclusion and Future Research Directions

Summary of Current Academic Understanding of 3-(1-Adamantyloxy)propan-1-ol

Direct academic research on this compound is exceptionally scarce in publicly accessible literature. Consequently, a comprehensive understanding of its specific properties and applications has not been established. The current understanding is therefore inferential, based on the well-documented chemistry of its constituent moieties: the adamantane (B196018) cage and the propanol (B110389) chain linked by an ether bond.

The adamantane group is a bulky, highly stable, and lipophilic scaffold. wikipedia.orgresearchgate.net In medicinal chemistry, it is often introduced into drug candidates to increase their bioavailability and metabolic stability. mdpi.commdpi.com Adamantane derivatives have found applications as antiviral agents (e.g., Amantadine, Rimantadine), antidiabetic drugs (e.g., Vildagliptin, Saxagliptin), and agents targeting the central nervous system. wikipedia.orgmdpi.com The rigid structure can serve as a robust anchor for pharmacophores, positioning them for optimal interaction with biological targets. researchgate.netnih.gov

The propan-1-ol component is a simple primary alcohol, providing a hydrophilic functional group capable of hydrogen bonding. The ether linkage (C-O-C) connecting the two moieties is generally stable. Adamantyl ethers as a class of compounds have been synthesized and studied, some exhibiting inhibitory activity against enzymes like 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD-1). nih.gov Rotational spectroscopy studies on simpler adamantyl ethers have provided precise structural data, confirming the rigidity of the adamantyl cage within these molecules. nih.gov

The synthesis of this compound, while not explicitly described, can be logically proposed through established methods such as the Williamson ether synthesis. chemistrysteps.comwikipedia.org This reaction would involve the nucleophilic substitution of a halide from a 3-halopropanol by the alkoxide of adamantan-1-ol. masterorganicchemistry.com

| Component Moiety | Known Characteristics | Potential Contribution to this compound |

| 1-Adamantyl Group | High lipophilicity, rigid cage structure, metabolic stability. mdpi.comub.edu | Enhanced membrane permeability, potential for binding in hydrophobic pockets of biological targets, increased half-life. |

| Ether Linkage | General chemical stability, acts as a flexible linker. | A stable connection between the adamantyl and propanol moieties. |

| Propan-1-ol Group | Primary alcohol, hydrophilic, capable of hydrogen bonding and further functionalization (e.g., esterification, oxidation). | Provides a site for hydrogen bonding, potential for secondary modifications, influences solubility. |

Identification of Knowledge Gaps and Unexplored Research Avenues

The primary and most significant knowledge gap is the near-complete absence of empirical data for this compound. The compound has not been synthesized, isolated, or characterized in the academic literature, leading to a cascade of unexplored research areas.

Key Knowledge Gaps:

Verified Synthesis and Purification: While a synthetic route can be proposed, an optimized and validated protocol for the synthesis and purification of this compound does not exist.

Physicochemical Properties: Fundamental properties such as melting point, boiling point, solubility in various solvents, and spectroscopic data (NMR, IR, Mass Spectrometry) are unknown.

Chemical Reactivity: The specific reactivity of the terminal hydroxyl group in the context of the bulky adamantyloxy substituent has not been studied. Reaction kinetics for esterification, oxidation, or other alcohol-related reactions are undetermined.

Pharmacological Profile: The biological activity of the compound is entirely unexplored. There are no studies on its potential antiviral, antibacterial, anticancer, or CNS-modulating effects.

Material Science Applications: Its potential as a monomer for polymerization or as a building block for supramolecular structures or liquid crystals remains uninvestigated.

| Research Area | Specific Unexplored Avenues |

| Chemical Synthesis | Development of an efficient, high-yield synthetic protocol; exploration of alternative synthetic routes (e.g., copper-catalyzed dehydration). researchgate.net |

| Structural Analysis | Full spectroscopic characterization (¹H NMR, ¹³C NMR, IR, MS); single-crystal X-ray diffraction to determine solid-state structure. |

| Pharmacokinetics | In vitro and in vivo studies on absorption, distribution, metabolism, and excretion (ADME). |

| Pharmacodynamics | Screening for activity against various biological targets, including viral proteins, enzymes (e.g., dehydrogenases, kinases), and receptors (e.g., NMDA receptors). |

| Materials Science | Investigation of its use in creating novel polymers or co-polymers; self-assembly properties. |

Proposed Directions for Future Fundamental and Applied Research

Given the extensive knowledge gaps, research on this compound can proceed along two main fronts: fundamental characterization and applied investigation.

Fundamental Research:

Synthesis and Characterization: The first crucial step is the synthesis of the compound, most plausibly via the Williamson ether synthesis, reacting sodium 1-adamantanolate with 3-chloro-1-propanol or 3-bromo-1-propanol. The resulting product must be rigorously purified and characterized using modern analytical techniques, including ¹H and ¹³C NMR, FT-IR, and high-resolution mass spectrometry to confirm its structure and purity. Determination of its key physical properties (melting point, boiling point, logP) would follow.

Reactivity Studies: A systematic study of the reactivity of the terminal hydroxyl group should be undertaken. This could include standard reactions such as oxidation to the corresponding aldehyde or carboxylic acid, esterification with various acyl chlorides or carboxylic acids, and conversion to other functional groups. These studies would establish its utility as a chemical intermediate.

Applied Research:

Medicinal Chemistry: Leveraging the known bioactivity of other adamantane derivatives, this compound and its subsequent derivatives (e.g., esters, amines) should be screened for a range of biological activities.

Antiviral Screening: Test for activity against influenza viruses (building on the legacy of amantadine) and other enveloped viruses where lipophilic cage compounds might interfere with viral entry or replication. nih.gov

Enzyme Inhibition: Given that other adamantyl ethers inhibit 11β-HSD-1, this compound could be tested against a panel of enzymes implicated in metabolic or inflammatory diseases. nih.gov

CNS Activity: The lipophilicity imparted by the adamantane cage suggests potential for crossing the blood-brain barrier. researchgate.net Therefore, screening for activity on CNS targets, such as NMDA or GABA receptors, could be a fruitful avenue.

Materials Science: The bifunctional nature of the molecule (a bulky, rigid cage and a reactive hydroxyl group) makes it an interesting candidate for materials science.

Polymer Synthesis: It could be used as a monomer to synthesize polyesters or polyethers with unique properties, such as high thermal stability or altered solubility, conferred by the pendant adamantyl groups.

Surface Modification: The compound could be used to modify surfaces, imparting hydrophobicity due to the adamantane moiety.

| Proposed Research Direction | Rationale | Potential Outcome |

| Fundamental: Williamson Ether Synthesis | Established, high-yielding method for ether formation. wikipedia.org | Pure, characterized sample of this compound for further study. |

| Applied: Antiviral Screening | Many adamantane derivatives possess antiviral properties. mdpi.com | Identification of a new potential antiviral lead compound. |

| Applied: CNS Receptor Screening | The adamantyl group's lipophilicity may facilitate BBB penetration. researchgate.net | Discovery of novel neuromodulatory agents. |

| Applied: Polymer Synthesis | The molecule contains a polymerizable functional group (hydroxyl) and a bulky side group (adamantyl). | Creation of new polymers with potentially enhanced thermal or mechanical properties. |

Q & A

Q. What computational tools are available to model interactions of this compound with biological targets?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.